Oxinato de cobre

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

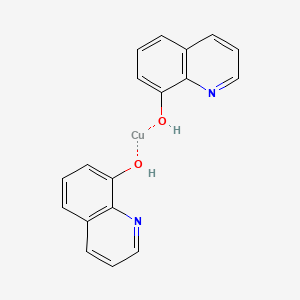

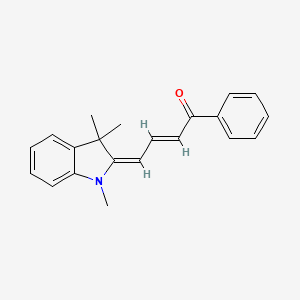

Oxine-copper, also known as copper oxinate, is a coordination compound with the chemical formula C₁₈H₁₂CuN₂O₂. It is a complex of copper with 8-hydroxyquinoline, a heterocyclic organic compound. This compound is known for its distinctive yellow-green color and has been widely studied for its various applications in chemistry, biology, and industry .

Aplicaciones Científicas De Investigación

Oxine-copper has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to study the properties of metal complexes.

Mecanismo De Acción

Target of Action

Oxine-copper, also known as Copper 8-hydroxyquinolinate or BIS(QUINOLIN-8-YLOXY)COPPER, is primarily used as a fungicide . Its primary targets are various types of fungi, including molds, mildews, sapstain fungi, termites, and wood-eating beetles . The compound acts by disrupting the enzyme systems of these pathogens .

Mode of Action

The mode of action of Oxine-copper involves the disruption of enzyme systems of pathogens . The absorbed copper ions from Oxine-copper interfere with the normal functioning of these enzymes, leading to the death of the pathogens . This action is multi-site, meaning it affects multiple parts of the pathogen simultaneously .

Biochemical Pathways

The biochemical pathways affected by Oxine-copper are those involving the enzymes of the targeted pathogens . The copper ions from Oxine-copper bind to these enzymes, disrupting their normal functioning and leading to the death of the pathogens . The exact biochemical pathways affected can vary depending on the specific type of pathogen targeted .

Pharmacokinetics

It’s known that oxine-copper has a low aqueous solubility . This suggests that its bioavailability may be limited, and it may remain in the environment for extended periods .

Result of Action

The primary result of Oxine-copper’s action is the death of the targeted pathogens . By disrupting the enzyme systems of these organisms, Oxine-copper prevents them from carrying out essential biological processes, leading to their death . This makes Oxine-copper an effective fungicide.

Action Environment

The efficacy and stability of Oxine-copper can be influenced by various environmental factors. For instance, the pH of the environment can affect the fungitoxicity of Oxine-copper . Additionally, the presence of certain metals and chelating agents can also influence the activity of Oxine-copper . Despite these influences, Oxine-copper remains an effective fungicide in a variety of environments .

Análisis Bioquímico

Biochemical Properties

Copper 8-hydroxyquinolinate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. This process is driven by copper accumulation and has been linked to various non-cancerous diseases .

Cellular Effects

The effects of Copper 8-hydroxyquinolinate on cells and cellular processes are profound. It influences cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that Copper 8-hydroxyquinolinate can inhibit the proteasomal activity and proliferation in cultured human cancer cells .

Molecular Mechanism

The molecular mechanism of Copper 8-hydroxyquinolinate involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The crystal structure of anhydrous Copper 8-hydroxyquinolinate has been determined, showing that a copper atom is surrounded by four atoms with specific Cu–N and Cu–O distances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper 8-hydroxyquinolinate change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Copper 8-hydroxyquinolinate vary with different dosages in animal models. It has been tested in two strains of mice by oral and by single subcutaneous administration

Metabolic Pathways

Copper 8-hydroxyquinolinate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The complex interplay between copper metabolism and the pathogenesis of conditions such as Wilson’s disease (WD), neurodegenerative disorders, and cardiovascular pathologies has been examined .

Transport and Distribution

It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxine-copper can be synthesized through a reaction between 8-hydroxyquinoline and copper salts. One common method involves dissolving 8-hydroxyquinoline in a suitable solvent, such as ethanol, and then adding a copper salt, such as copper sulfate or copper acetate. The reaction mixture is stirred and heated, leading to the formation of copper 8-hydroxyquinolinate as a precipitate .

Industrial Production Methods: In industrial settings, the production of copper 8-hydroxyquinolinate often involves a two-step process. First, 8-hydroxyquinoline is synthesized by heating quinoline with fuming sulfuric acid, followed by hydrolysis to obtain quinolyl-8-sulfonic acid. This intermediate is then reacted with solid sodium hydroxide to produce 8-hydroxyquinoline. In the second step, 8-hydroxyquinoline is dissolved in water with sodium hydroxide, and anhydrous cupric sulfate is added to form copper 8-hydroxyquinolinate .

Análisis De Reacciones Químicas

Types of Reactions: Oxine-copper undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. It can form complexes with other metal ions and participate in redox reactions due to the presence of the copper ion .

Common Reagents and Conditions:

Complexation: Oxine-copper can form complexes with other metal ions, such as chromium and iron, under mild conditions.

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of different oxidation states of copper.

Substitution: Substitution reactions can occur when copper 8-hydroxyquinolinate reacts with other ligands, replacing the 8-hydroxyquinoline moiety.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with chromium ions can lead to the formation of chromium 8-hydroxyquinolinate complexes .

Comparación Con Compuestos Similares

Oxine-copper is unique due to its strong chelating ability and its wide range of applications. Similar compounds include:

Chromium 8-hydroxyquinolinate: Used in coordination chemistry and has similar complexation properties.

Iron 8-hydroxyquinolinate: Known for its biological activity and potential therapeutic applications.

Zinc 8-hydroxyquinolinate: Used in organic light-emitting diodes (OLEDs) and other electronic applications.

These compounds share similar chelating properties but differ in their specific applications and biological activities.

Propiedades

Número CAS |

13014-03-4 |

|---|---|

Fórmula molecular |

C9H7CuNO |

Peso molecular |

208.70 g/mol |

Nombre IUPAC |

copper;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |

Clave InChI |

MMUFAGXJPKNAHT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

SMILES canónico |

C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

Densidad |

Relative density (water = 1): 1.63 |

Punto de inflamación |

Flash Point > 200 °C |

Descripción física |

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline] GREEN-TO-YELLOW CRYSTALLINE POWDER. |

Solubilidad |

Solubility in water: none |

Origen del producto |

United States |

Q1: How does Oxine-Copper exert its fungicidal activity?

A1: While the exact mechanism remains unclear, research suggests that Oxine-Copper disrupts fungal cell membrane integrity. [] This disruption likely leads to cell death, effectively controlling fungal growth.

Q2: Does Oxine-Copper exhibit any other biocidal activities besides fungicidal effects?

A2: Yes, Oxine-Copper also demonstrates antibacterial activity. Studies highlight its potent inhibitory effects against Pseudomonas syringae pv. actinidiae (Psa). []

Q3: What is the molecular formula and weight of Oxine-Copper?

A3: The molecular formula of Oxine-Copper is C18H12CuN2O2, and its molecular weight is 351.8 g/mol. [, , ]

Q4: Are there any spectroscopic data available for Oxine-Copper?

A4: Yes, researchers frequently employ High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection for Oxine-Copper analysis. The UV detection wavelength used is typically around 240-250 nm. [, , , ]

Q5: What is Oxine-Copper's compatibility with other materials?

A5: Oxine-Copper finds use in formulating mildew-proof lubricating grease for precise instruments, indicating compatibility with naphthenic mineral oil, dibutyl sebacate, aluminum stearate, and antioxidants. [] It also exhibits compatibility with various polymers, as evidenced by its incorporation into non-granule plastic rubber materials. []

Q6: How stable is Oxine-Copper under different environmental conditions?

A6: Oxine-Copper exhibits stability under various conditions. For instance, it remains effective in controlling fungal growth on wood exposed to outdoor ground-contact conditions for 69 months. []

Q7: Are there any computational chemistry studies conducted on Oxine-Copper?

A7: The provided papers do not elaborate on computational chemistry studies related to Oxine-Copper.

Q8: How do structural modifications of Oxine-Copper affect its activity?

A8: One study investigated a novel chelate, carbendazim-8-oxyquinoline-copper (BCOC), formed by combining carbendazim with Oxine-Copper. This modification significantly enhanced the inhibitory activity against carbendazim-resistant Fusarium graminearum strains compared to individual components. []

Q9: What are the common formulation strategies for Oxine-Copper?

A9: Oxine-Copper is often formulated as wettable powders (WP), suspension concentrates (SC), or incorporated into liquid solutions for agricultural applications. [, , , , , , , , ]

Q10: What are the regulatory guidelines concerning Oxine-Copper usage?

A10: While the provided papers do not directly address specific SHE regulations, they highlight the importance of risk assessment and safe application practices, especially in agricultural settings where Oxine-Copper is commonly used. []

Q11: Are there any studies available on the pharmacokinetics of Oxine-Copper in mammals?

A11: One study explored the in vivo toxicity and impact on glutathione, ascorbic acid, lipid peroxide, and copper levels in mice after intraperitoneal administration of Oxine-Copper. The findings indicate potential for hepatotoxicity due to increased copper levels in the liver. []

Q12: What are the typical in vitro assays used to evaluate Oxine-Copper's efficacy?

A12: Common in vitro assays include mycelial growth inhibition tests and spore germination assays using various fungal species. [, , , , , ]

Q13: What are the common in vivo models used to assess Oxine-Copper's efficacy?

A13: Field trials on various crops like cucumber, litchi, and citrus are frequently conducted to assess the efficacy of Oxine-Copper against specific plant diseases. [, , , , , ]

Q14: Are there any reported cases of resistance development to Oxine-Copper?

A14: While specific resistance mechanisms to Oxine-Copper are not explicitly discussed in the provided papers, the study on carbendazim-8-oxyquinoline-copper (BCOC) suggests its potential to overcome carbendazim resistance in Fusarium graminearum, highlighting the importance of novel formulations to combat fungicide resistance. []

Q15: What are the known toxicological concerns associated with Oxine-Copper?

A15: Although generally considered safe for agricultural use, research indicates potential for hepatotoxicity at higher doses in mammals due to copper accumulation in the liver. [] Additionally, an acute toxicity study on rainbow trout identified Oxine-Copper as highly toxic to aquatic organisms. []

Q16: What are the standard analytical methods for quantifying Oxine-Copper?

A16: High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with pre-treatment methods like solid-phase extraction (SPE) or QuEChERS, is widely employed for quantifying Oxine-Copper residues in various matrices. [, , , , , , , , ] Gas Chromatography (GC) with flame-thermoionic detection (FTD) also serves as an alternative method. []

Q17: What are the environmental concerns related to Oxine-Copper?

A17: Oxine-Copper exhibits high toxicity to aquatic organisms, raising concerns about its potential impact on aquatic ecosystems. [] Research on its degradation pathways and persistence in the environment is crucial for assessing its long-term ecological effects.

Q18: What factors influence the dissolution and solubility of Oxine-Copper?

A18: One study indicates that the presence of EDTA can significantly enhance the dissolution of Oxine-Copper by converting it to soluble 8-hydroxyquinoline. [] The choice of solvent also plays a crucial role in solubility, as evident from its use in both water- and oil-based formulations. []

Q19: How are analytical methods for Oxine-Copper validated?

A19: Standard validation parameters like accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) are assessed to ensure the reliability and reproducibility of analytical methods. [, , , , , , , , , ]

Q20: What are some alternatives to Oxine-Copper in various applications?

A20: Several fungicides, including flusilazole, kresoxim-methyl, procymidone, iprodione, difenoconazole, and tebuconazole, demonstrate effectiveness against specific fungal pathogens and could serve as potential alternatives depending on the target organism and application. [, , ] For controlling bacterial diseases, options like streptomycin sulfate, copper hydroxide, and zhongshengmycin are available. []

Q21: What are some significant milestones in the research history of Oxine-Copper?

A21: Early research focused on elucidating the crystal structure of Oxine-Copper, revealing its unique dimeric structure and providing valuable insights into its stability and properties. [] Subsequent studies explored its fungicidal and antibacterial activities, establishing its role as a potent biocide. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)